molecular formula C10H8O6S2 B2709806 Naphthalene-1,8-disulfonic Acid CAS No. 99559-07-6

Naphthalene-1,8-disulfonic Acid

Cat. No.: B2709806
CAS No.: 99559-07-6
M. Wt: 288.29
InChI Key: JBGFCRCWXGDIFK-UHFFFAOYSA-N
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Description

Naphthalene-1,8-disulfonic acid is an organic compound with the molecular formula C10H8O6S2. It is one of several isomers of naphthalenedisulfonic acid, characterized by the presence of two sulfonic acid groups attached to the 1 and 8 positions of the naphthalene ring. This compound is typically a colorless solid and is known for its strong acidic properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,8-disulfonic acid is synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective formation of the 1,8-disulfonic acid isomer. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2\text{H}{2}\text{SO}{4} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H}){2} + 2\text{H}_{2}\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors where naphthalene is mixed with oleum at controlled temperatures. The reaction mixture is then cooled, and the product is precipitated out as the free acid or as a salt by the addition of alkaline sodium sulfate .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,8-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form naphthalene derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while amination can be done using ammonia or amines under acidic conditions.

Major Products Formed

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: Naphthalene and its reduced forms.

    Substitution: Halogenated or aminated naphthalene derivatives.

Scientific Research Applications

Naphthalene-1,8-disulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
  • Naphthalene-2,6-disulfonic acid
  • Naphthalene-1,3,5-trisulfonic acid

Uniqueness

Naphthalene-1,8-disulfonic acid is unique due to its specific isomeric form, which imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonic acids. Its position of sulfonic acid groups allows for unique interactions and applications in various fields .

Properties

IUPAC Name

naphthalene-1,8-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-1-3-7-4-2-6-9(10(7)8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGFCRCWXGDIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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